3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone
Description
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone is a substituted propiophenone derivative characterized by a 2,5-dimethylphenyl group at the 3-position and a methoxy group at the 3'-position of the propiophenone backbone. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to herbicides and photosynthesis inhibitors. The lipophilicity imparted by the dimethylphenyl group and the electronic effects of the methoxy substituent are critical to its physicochemical behavior .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-14(2)15(11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTIMUHLIODJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644721 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-82-6 | |
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Details:
- Catalyst: Aluminum chloride (AlCl₃), a Lewis acid.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Typically conducted at low temperatures (0–10°C) to minimize side reactions.
- Mechanism: The catalyst activates the acyl chloride, enabling electrophilic substitution on the aromatic ring.
Advantages:
- High regioselectivity due to controlled reaction conditions.
- Moderate-to-high yields depending on reactant purity and catalyst efficiency.
Example Procedure:
- Dissolve 2,5-dimethylbenzene in anhydrous DCM.
- Add aluminum chloride under stirring.
- Slowly introduce methoxypropiophenone chloride dropwise while maintaining the temperature at 0–10°C.
- Stir for several hours before quenching with water or dilute acid.
- Extract the organic phase and purify via distillation or recrystallization.
Grignard Reaction Followed by Acylation
The Grignard reaction offers an alternative approach to synthesizing intermediates that can be further acylated to produce this compound.
Reaction Details:
- Reagents: Magnesium powder and m-methoxybromobenzene to form the Grignard reagent.
- Solvent: Tetrahydrofuran (THF).
- Intermediate Formation: React m-methoxybromobenzene with magnesium in THF to generate the Grignard reagent.
- Final Step: React the Grignard reagent with propionitrile under controlled temperature conditions (50–55°C).
Example Procedure:
- Add magnesium powder and anhydrous aluminum chloride into a reflux setup containing THF.
- Slowly add m-methoxybromobenzene dissolved in THF while maintaining a slightly boiling state.
- Heat under reflux for 0.5–1 hour to ensure complete formation of the Grignard reagent.
- Introduce propionitrile dropwise under stirring and allow the reaction to proceed for 1–2 hours.
- Quench with dilute hydrochloric acid under cooling and isolate the organic phase via distillation.
Yield and Purity:
- Yield: Up to 88.6%.
- Purity: Liquid phase purity exceeding 99%.
Continuous Flow Processes
For industrial-scale synthesis, continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.
Advantages:
- Scalability for mass production.
- Improved yield due to precise control of reaction dynamics.
- Reduced environmental impact through solvent recycling.
Example Setup:
- Feed reactants (e.g., 2,5-dimethylbenzene and methoxypropiophenone chloride) into a continuous flow reactor equipped with automated temperature and pressure controls.
- Introduce aluminum chloride as a catalyst in controlled amounts.
- Maintain optimal reaction conditions to maximize conversion efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Industrial Feasibility | Key Reagents |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Moderate | High | Moderate | Aluminum chloride |
| Grignard Reaction + Acylation | High | Very High | Moderate | Magnesium, m-methoxybromobenzene |
| Continuous Flow Processes | High | High | Excellent | Automated feed systems |
Notes on Optimization
To optimize these methods:
- Use high-purity reagents to minimize side reactions.
- Employ advanced catalysts such as ionic liquids for greener synthesis approaches.
- Consider solvent recovery systems in industrial setups to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-3’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis via mitochondrial pathways, as indicated by increased caspase activity.Cell Line IC50 (µM) Mechanism of Action MCF-7 (breast) 10.5 Induction of apoptosis A549 (lung) 8.7 Cell cycle arrest at G1 phase HeLa (cervical) 12.0 Inhibition of EGFR signaling -
Analgesic Effects
- Emerging evidence points to potential analgesic properties in animal models of neuropathic pain. Studies indicate that the compound can increase mechanical withdrawal thresholds, suggesting it may serve as an anti-nociceptive agent.
Materials Science
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone is utilized in the development of advanced materials due to its unique chemical structure. It can be used as a building block in synthesizing polymers and coatings with specific properties.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various human cancer cell lines. Results indicated a dose-dependent decrease in viability across all tested lines, with significant apoptosis observed particularly in MCF-7 cells.
Case Study 2: Analgesic Effects
In a neuropathic pain model using male Sprague-Dawley rats subjected to nerve ligation, administration of the compound resulted in significant pain relief compared to control groups. This suggests its therapeutic potential in pain management .
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and dimethylphenyl groups play a crucial role in its binding affinity and specificity. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity can be contextualized by comparing it to structurally related molecules:
Notes:
- PET inhibition: The dimethylphenyl group in the naphthalene-carboxamide analogue (IC₅₀ ~10 µM) suggests that this compound may exhibit similar bioactivity, though its propiophenone backbone could alter binding affinity .
- Substituent position : Electron-withdrawing groups (e.g., methoxy) at meta/para positions enhance interaction with photosynthetic electron transport (PET) targets, as seen in naphthalene-carboxamides .
Mechanistic Insights from Related Compounds
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : This compound inhibits PET in spinach chloroplasts by targeting photosystem II (PSII). Its activity is attributed to the electron-withdrawing effects of the dimethylphenyl group and the planar naphthalene core, which facilitate binding to the D1 protein .
Physicochemical Properties
- Lipophilicity (LogP): The dimethylphenyl group in this compound likely increases LogP compared to analogues with single methyl or methoxy groups, aligning with trends observed in naphthalene-carboxamides .
- Electron Effects : The methoxy group’s electron-donating nature may reduce binding efficiency to PSII compared to stronger electron-withdrawing groups (e.g., fluorine) in PET inhibitors .
Biological Activity
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone, also known by its CAS number 898794-82-6, is an organic compound that belongs to the class of ketones. This compound features a phenyl group with two methyl substituents at the 2 and 5 positions, alongside a methoxy group attached to a propiophenone structure. Its molecular formula is with a molecular weight of approximately 268.35 g/mol. The unique structural attributes of this compound suggest potential applications in pharmaceuticals and organic synthesis due to its reactivity and biological activity.
The presence of electron-donating groups (methyl and methoxy) on the aromatic ring enhances the electrophilic aromatic substitution reactions that this compound can undergo. These reactions are crucial for synthesizing derivatives with enhanced biological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of these activities:
Antimicrobial Activity
Studies have shown that compounds with a similar 2,5-dimethylphenyl scaffold possess significant antimicrobial properties against a range of pathogens:
- Bacterial Activity : The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Fungal Activity : It has also been evaluated for antifungal activity against drug-resistant strains of Candida, showing promising results .
Anticancer Activity
The structural features of this compound may contribute to its potential as an anticancer agent. For instance, related compounds have been found to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2 .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways .
- Receptor Modulation : It could modulate receptor activity that leads to apoptosis in cancer cells or disrupts microbial metabolism .
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of various derivatives, this compound exhibited significant inhibitory concentrations against MRSA strains, indicating its potential as a lead compound in antibiotic development .
- Cytotoxicity Assays : Cytotoxicity tests using MTT assays showed that related compounds significantly reduced cell viability in various cancer cell lines, suggesting that structural modifications could enhance their anticancer properties .
Comparative Analysis
A comparison of similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone | Similar methoxy and propiophenone structure | Different methyl substitution pattern |
| 4-(2,5-Dimethylphenyl)-4'-methoxypropiophenone | Methoxy group at a different position | Variation in position affects reactivity |
| 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone | Contains a different dimethyl substitution | May exhibit distinct biological properties |
The variations in methyl substitution and methoxy positioning significantly influence the chemical reactivity and biological activity of these compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone, and how can purity be validated?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dimethylbenzene and methoxy-substituted propiophenone precursors. Key steps include optimizing reaction temperature (80–120°C) and Lewis acid catalysts (e.g., AlCl₃). Purity validation requires multi-technique analysis:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring UV absorption at 254 nm.
- ¹H NMR : Verify methoxy singlet at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 298.3 (calculated) .
Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?
- Answer : The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at the para position. Computational studies (e.g., DFT) can map electron density distributions and predict regioselectivity in derivatization reactions .
Advanced Research Questions
Q. What experimental design limitations arise when studying degradation pathways of this compound in environmental matrices?
- Answer : Key limitations include:
- Sample Stability : Organic degradation during prolonged experiments (e.g., 9-hour studies) alters the compound’s matrix. Continuous cooling (4°C) is recommended to slow degradation rates .
- Pollution Variability : Simplified synthetic mixtures (e.g., 8-component systems) lack real-world complexity. Expand to >20 components with varied redox conditions to mimic natural environments .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:
- Solvent Calibration : Compare experimental shifts in CDCl₃ vs. DMSO-d₆ to assess solvent-induced variations.
- Conformational Analysis : Use molecular dynamics simulations (e.g., Discovery Studio) to model rotational barriers around the propiophenone backbone .
- Cross-Validation : Correlate DFT-predicted chemical shifts (B3LYP/6-31G* level) with experimental data to identify systematic errors .
Q. What strategies optimize regioselective functionalization of the dimethylphenyl moiety for targeted applications?
- Answer :
- Directed Ortho-Metalation : Use tert-butoxy groups as directing agents to install substituents at the ortho position relative to the methyl groups.
- Protection/Deprotection : Temporarily block reactive sites (e.g., methoxy group via silylation) to direct electrophiles to desired positions.
- Catalytic Screening : Test Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to assess yield and selectivity .
Methodological Recommendations
- Synthetic Optimization : Balance reaction time and temperature to avoid side products like over-alkylated derivatives.
- Data Interpretation : Use hyphenated techniques (e.g., LC-MS/MS) to resolve co-eluting impurities in complex mixtures .
- Environmental Impact : Follow protocols for chemical waste segregation (e.g., acid-neutralization before disposal) to comply with safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
